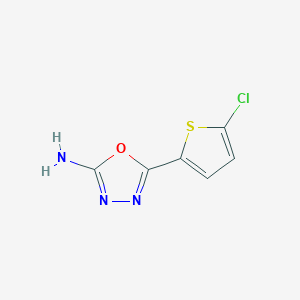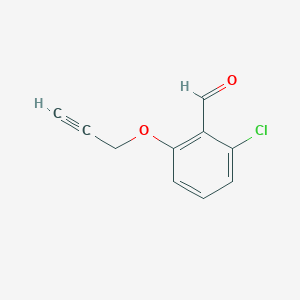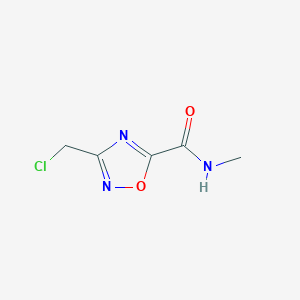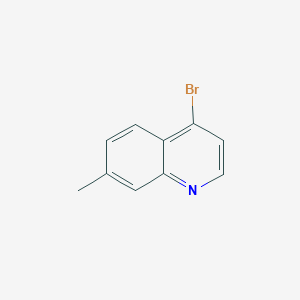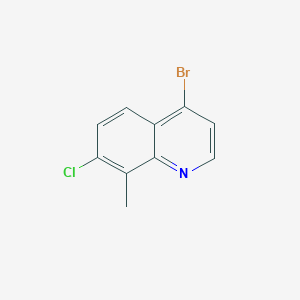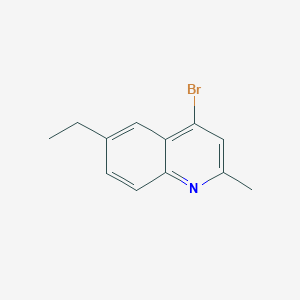
1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Übersicht
Beschreibung
“1-(4-Bromophenyl)cyclopropane-1-carbohydrazide” is a chemical compound with the molecular formula C10H11BrN2O . It has a molecular weight of 255.11 .
Molecular Structure Analysis
The InChI code for “1-(4-Bromophenyl)cyclopropane-1-carbohydrazide” is 1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide is utilized as a building block for the synthesis of various pharmacologically active compounds. Its structure is amenable to modifications that can lead to the development of new therapeutic agents, particularly in the realm of antiviral and anticancer drugs. The bromophenyl group, in particular, is a common moiety in molecules with biological activity, and its presence in this compound provides a versatile handle for further chemical transformations .
Agriculture
Within the agricultural sector, this compound’s potential lies in its use as a precursor for the synthesis of agrochemicals. Its robust cyclopropane core can impart stability to resulting pesticides or herbicides, while the bromophenyl group may interact with various biological targets in pests or weeds. Research in this area explores the optimization of these interactions to develop safe and effective agrochemicals .
Material Science
In material science, 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide can contribute to the creation of novel polymers or coatings. The compound’s ability to undergo polymerization or act as a cross-linking agent can be harnessed to produce materials with desirable properties such as increased thermal stability or specific mechanical characteristics .
Environmental Science
Environmental science applications may include the use of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide in the development of sensors or assays for the detection of environmental pollutants. The compound’s reactivity towards specific chemicals can be utilized to create selective and sensitive detection methods, aiding in environmental monitoring and protection efforts .
Biochemistry
In biochemistry, this compound is of interest for its potential role in enzyme inhibition studies. By modifying the compound to interact with specific enzymes, researchers can study the enzyme’s function and potentially develop inhibitors that can regulate biochemical pathways, which is crucial for understanding various diseases and developing new treatments .
Pharmacology
Pharmacological research may leverage 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide for drug discovery. Its structural features make it a candidate for high-throughput screening against a wide array of biological targets. The goal is to identify interactions with therapeutic relevance, which can then be optimized through medicinal chemistry efforts to create new drugs .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)cyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCDEECWYKWYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655771 | |
| Record name | 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)cyclopropane-1-carbohydrazide | |
CAS RN |
1098360-87-2 | |
| Record name | 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

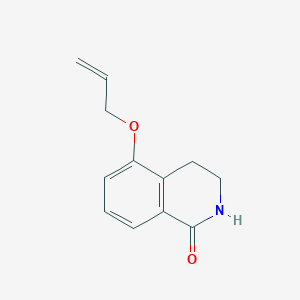
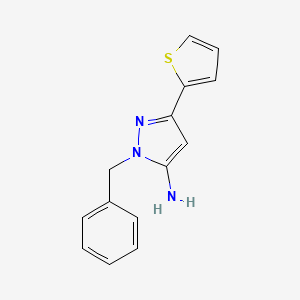

![[6-(Tert-butoxy)pyridin-3-yl]methanamine](/img/structure/B1517384.png)
![1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517387.png)
